2-(2-Chloropropyl)benzoyl chloride

Description

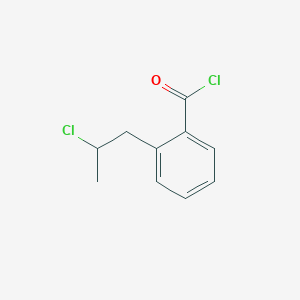

2-(2-Chloropropyl)benzoyl chloride is an acyl chloride derivative featuring a benzoyl group substituted with a 2-chloropropyl chain at the ortho position. Benzoyl chloride derivatives are pivotal in pharmaceuticals, agrochemicals, and polymer industries due to their electrophilic character .

Properties

CAS No. |

63430-27-3 |

|---|---|

Molecular Formula |

C10H10Cl2O |

Molecular Weight |

217.09 g/mol |

IUPAC Name |

2-(2-chloropropyl)benzoyl chloride |

InChI |

InChI=1S/C10H10Cl2O/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3 |

InChI Key |

KLECLJITLFYDDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1C(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloropropyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include aluminum chloride and iron(III) chloride, which facilitate the electrophilic substitution reaction on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The starting materials, benzoyl chloride and 2-chloropropyl chloride, are reacted in the presence of a catalyst in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions to facilitate the substitution reactions.

Major Products Formed

Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-(2-Chloropropyl)benzoyl chloride finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-Chloropropyl)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with nucleophilic sites on proteins or nucleic acids, leading to covalent modifications .

Comparison with Similar Compounds

Key Findings:

- Reactivity Trends : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, accelerating acylation reactions, while electron-donating groups (e.g., methoxy) reduce reactivity . The 2-chloropropyl group may moderate reactivity due to steric effects.

- Applications : Substituted benzoyl chlorides are tailored for niche uses. For example, trifluoromethyl derivatives are critical in fluorinated drug synthesis , whereas nitro-substituted variants are used in explosives .

- Hazards : All benzoyl chlorides require stringent safety protocols (e.g., eye/flush procedures ). Chlorinated and nitro-substituted derivatives may pose additional health or environmental risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.